N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
The primary targets of the compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both involved in bacterial membrane synthesis .
Mode of Action
This compound interacts with its targets, the enzymes MurD and GlmU, by inhibiting their function. This interaction is facilitated by the compound’s molecular structure, which allows it to bind to these enzymes and disrupt their normal activity .
Biochemical Pathways
The inhibition of MurD and GlmU by this compound affects the biochemical pathways involved in bacterial membrane synthesis. The downstream effects of this disruption include impaired bacterial growth and proliferation, as these enzymes play a crucial role in the formation of the bacterial cell wall .
Result of Action
The result of the action of this compound is the bactericidal activity against both Gram-positive and Gram-negative pathogens. The compound’s interaction with its targets leads to a disturbed membrane architecture in bacteria such as Staphylococcus aureus and Escherichia coli, ultimately leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the coupling of benzenesulfonyl chloride with a tetrahydroquinoline derivative under basic conditions. One common method involves the use of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent like dichloromethane . The reaction proceeds through the nucleophilic attack of the amine group on the benzenesulfonyl chloride, leading to the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzenesulfonyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares a similar core structure but lacks the trimethylbenzene sulfonamide group.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Contains an amino group instead of the trimethylbenzene sulfonamide group.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its dual sulfonamide groups, which enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its potent biological activities.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-17-14-18(2)24(19(3)15-17)31(27,28)25-21-12-11-20-8-7-13-26(23(20)16-21)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFASOCXPTYZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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